Gestrinone is a synthetic 19-nortestosterone derivative characterized by its mixed multi-receptor modulation, functioning primarily as a selective progesterone receptor modulator (SPRM) and weak androgen receptor (AR) agonist. For procurement and formulation purposes, it is supplied as a highly hydrophobic crystalline solid with a molecular weight of 308.4 g/mol. It demonstrates excellent long-term stability, remaining viable for over 4 years when stored at -20°C, and achieves optimal organic solubility of up to 20 mg/mL in DMSO or ethanol . Its distinct structural features, including a native C17 terminal alkyne, make it a highly versatile precursor and active pharmaceutical ingredient (API) for both advanced drug delivery systems and chemical biology applications.
Substituting Gestrinone with classic benchmark steroids like Danazol or pure progestins such as Dienogest fundamentally alters both pharmacokinetic behavior and assay specificity. Unlike Danazol, which requires high daily dosing and exhibits off-target binding to corticosteroid-binding globulin (CBG), Gestrinone possesses a prolonged elimination half-life of approximately 27.3 hours and does not bind to CBG, preventing unwanted corticosteroid pathway interference[1]. Furthermore, from a synthetic chemistry perspective, standard progestins lack Gestrinone’s native terminal alkyne group. Attempting to use a non-alkyne analog in chemical biology workflows necessitates complex, yield-reducing synthetic modifications to attach functional handles, whereas Gestrinone can be procured as a ready-to-use reagent for direct copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
Gestrinone demonstrates a significantly extended pharmacokinetic profile compared to traditional endometriosis benchmarks. It exhibits an elimination half-life of 27.3 hours, allowing for low-dose, low-frequency administration (e.g., 2.5 mg twice weekly), whereas Danazol requires daily doses ranging from 200 to 800 mg to achieve similar clinical suppression [1].
| Evidence Dimension | Elimination half-life and dosing frequency |
| Target Compound Data | 27.3 hours half-life; effective at 2.5 mg twice weekly |
| Comparator Or Baseline | Danazol (shorter half-life; requires 200-800 mg daily) |
| Quantified Difference | >90% reduction in required dosing frequency and active API mass |
| Conditions | In vivo pharmacokinetic tracking |
This extended half-life makes Gestrinone the superior API candidate for developing long-acting, extended-release, or subdermal bioabsorbable implant formulations.
In competitive binding assays, Gestrinone displays high relative binding affinities for the progesterone receptor (75-76%) and androgen receptor (83-85%), with minimal estrogen receptor affinity (3-10%). Crucially, unlike Danazol, Gestrinone exhibits 0% binding affinity to corticosteroid-binding globulin (CBG) [1].
| Evidence Dimension | Relative binding affinity (RBA) to Corticosteroid-Binding Globulin (CBG) |
| Target Compound Data | 0% binding affinity to CBG |
| Comparator Or Baseline | Danazol (Positive binding affinity to CBG) |
| Quantified Difference | Complete elimination of CBG interaction |
| Conditions | Steroid receptor competitive binding assays |
Procuring Gestrinone prevents confounding corticosteroid pathway artifacts in precision endocrine receptor screening models.
Gestrinone features a native C17 alkyne group, enabling it to act directly as a click chemistry reagent. It undergoes efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-containing fluorophores or biotin tags, bypassing the need for de novo synthesis of clickable steroid probes .
| Evidence Dimension | CuAAC (Click Chemistry) reactivity |
| Target Compound Data | Native terminal alkyne present, ready for immediate CuAAC |
| Comparator Or Baseline | Standard steroids like Danazol or Progesterone (No native alkyne) |
| Quantified Difference | Elimination of multi-step synthetic derivatization required for probe generation |
| Conditions | Bioconjugation / Pull-down assay preparation |
Researchers can procure Gestrinone as a dual-purpose therapeutic benchmark and ready-to-use chemical biology probe, saving weeks of synthetic modification time.
In cellular assays targeting uterine fibroid models, Gestrinone provides a reliable, quantifiable inhibitory effect, suppressing the growth of cultured leiomyoma cells with a validated IC50 of 43.67 μM .
| Evidence Dimension | Cellular growth inhibition (IC50) |
| Target Compound Data | IC50 = 43.67 μM |
| Comparator Or Baseline | Untreated baseline control |
| Quantified Difference | Dose-dependent suppression of leiomyoma cell proliferation |
| Conditions | In vitro leiomyoma cell culture viability assay |
Provides a standardized, quantitative procurement benchmark for laboratories validating in vitro models of endometriosis or uterine fibroids.
Driven by its extended 27.3-hour half-life and high potency at low doses, Gestrinone is an optimal API for the engineering of bioabsorbable subdermal pellets and controlled-release vaginal rings. It allows formulation scientists to achieve sustained multi-month therapeutic suppression without the high API mass loading required by Danazol [1].
Because it contains a native C17 terminal alkyne, Gestrinone is highly sought after in chemical biology for target identification. It can be directly conjugated to azide-bearing fluorophores or pull-down tags via CuAAC, enabling researchers to map progesterone and androgen receptor localization without altering the core steroid pharmacophore.
In high-throughput screening and in vitro pharmacology, Gestrinone serves as a critical benchmark for mixed SPRM/AR agonism. Its complete lack of binding to corticosteroid-binding globulin (CBG) makes it a superior control compound compared to Danazol when researchers need to isolate sex-hormone receptor pathways from glucocorticoid interference [1].
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